1,2-Cyclohexanediol

Descripción general

Descripción

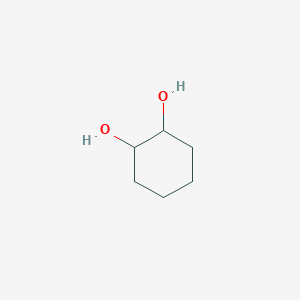

1,2-Cyclohexanediol is an important organic intermediate characterized by the presence of two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring. This compound is widely used in the manufacture of polyester resins, epoxy resins, and catechol, among other products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediol can be synthesized through two main routes:

-

Hydrolysis of Cyclohexene Oxide: : This method involves the hydrolysis of cyclohexene oxide using either liquid acid or solid acid catalysts. Solid acid catalysts, such as H-ZSM-5 zeolites, have been found to be more environmentally friendly and recyclable compared to liquid acid catalysts . The reaction typically yields 88.6% of this compound at a 96.2% conversion rate under mild conditions .

-

Dihydroxylation of Cyclohexene: : This method involves the direct dihydroxylation of cyclohexene using aqueous hydrogen peroxide as the oxidant. Ti-Beta zeolites are used as catalysts, and the reaction can achieve a 90.2% conversion rate of cyclohexene with a 66.2% selectivity for this compound .

Industrial Production Methods

In industrial settings, the hydrolysis of cyclohexene oxide is often preferred due to its higher yield and selectivity. The use of solid acid catalysts, such as Sn-Beta zeolites, has been shown to improve catalytic performance and reduce environmental impact .

Análisis De Reacciones Químicas

1,2-Cyclohexanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form catechol using catalysts such as nickel, palladium, and copper.

Dehydration: The hydroxyl groups can be dehydrated to form cyclohexene.

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Common reagents used in these reactions include hydrogen peroxide for oxidation, acids for dehydration, and carboxylic acids for esterification. The major products formed from these reactions include catechol, cyclohexene, and various esters .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1,2-Cyclohexanediol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to function effectively in drug formulations and as a building block in the synthesis of more complex molecules.

- Intermediate for Drug Synthesis : CHD has been utilized in the production of antifungal agents and other pharmaceuticals. For instance, a study highlighted its role as an intermediate in synthesizing fluconazole, an antifungal medication, demonstrating its importance in medicinal chemistry .

- Co-crystal Formation : Research has shown that CHD can form co-crystals with tartaric acid, enhancing the solubility and stability of certain drugs. This property is particularly beneficial for improving the bioavailability of poorly soluble compounds .

Catalytic Applications

The catalytic potential of this compound has been investigated in various chemical reactions, particularly in dehydrogenation processes.

- Dehydrogenation Studies : Recent studies have explored the selective dehydrogenation of CHD over Cu/MgO catalysts. The results indicated that under optimized conditions, CHD conversion rates reached approximately 95%, with high selectivity for valuable products like HCO (hydroxyacetaldehyde) and HCEO (hydroxyethylcyclohexanol) .

| Catalyst | CHD Conversion (%) | HCO Selectivity (%) | HCEO Selectivity (%) |

|---|---|---|---|

| Cu/MgO | 95 | 68 | 24.5 |

Material Science Applications

In material science, this compound is explored for its role in enhancing the properties of polymers and other materials.

- Polymer Modifications : CHD can be used to modify polymeric materials to improve their thermal and mechanical properties. For example, studies have shown that incorporating CHD can lead to better phase stability and enhanced mechanical performance in polymer blends .

- Thermal Analysis : The phase transitions of cis and trans isomers of CHD have been studied using differential thermal analysis (DTA) and polarized light microscopy. These investigations provide insights into the thermal behavior of CHD-based materials, which is crucial for applications requiring specific thermal properties .

Environmental Applications

The environmental implications of this compound are also noteworthy.

- Biodegradability Studies : Research indicates that CHD can be metabolized by microorganisms, suggesting potential applications in bioremediation processes where organic pollutants need to be degraded .

Case Study 1: Pharmaceutical Synthesis

A recent study demonstrated the effective use of this compound in synthesizing a new class of antifungal agents. The research involved optimizing reaction conditions to maximize yield while minimizing by-products.

Case Study 2: Catalytic Dehydrogenation

A comprehensive thermodynamic analysis was conducted on the dehydrogenation process using Cu/MgO catalysts. The study revealed critical insights into optimizing reaction parameters to enhance product yields significantly.

Mecanismo De Acción

The mechanism of action of 1,2-cyclohexanediol involves its hydroxyl groups, which can participate in various chemical reactions. For example, in the oxidation reaction to form catechol, the hydroxyl groups are oxidized by catalysts such as nickel, palladium, and copper . The molecular targets and pathways involved in these reactions include the activation of the hydroxyl groups and the formation of intermediate compounds such as epoxides and diols .

Comparación Con Compuestos Similares

1,2-Cyclohexanediol can be compared with other similar compounds, such as:

1,3-Cyclohexanediol: This compound has hydroxyl groups on the first and third carbon atoms of the cyclohexane ring. It is less commonly used compared to this compound.

1,4-Cyclohexanediol: This compound has hydroxyl groups on the first and fourth carbon atoms of the cyclohexane ring.

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups, which makes it highly reactive and suitable for a wide range of chemical reactions and applications .

Actividad Biológica

1,2-Cyclohexanediol (CHD) is a cyclic diol with notable biological properties and applications in various fields, including pharmacology and environmental science. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

This compound is characterized by two hydroxyl groups attached to a cyclohexane ring. It exists in two stereoisomeric forms: cis and trans. The trans form, known as trans-1,2-cyclohexanediol (TCHD), has been particularly studied for its biological activities.

Nuclear Pore Dilatation

TCHD has been shown to act as a nuclear pore dilating agent. It collapses nuclear pore complexes, facilitating the uptake of macromolecules that typically cannot penetrate the nuclear membrane. This property enhances the efficiency of gene transfer techniques in vitro, particularly when combined with cationic lipids like GL67A .

Transfection Efficiency

Research indicates that TCHD can significantly increase transfection efficiency in cell lines. In studies involving differentiated airway epithelial cells, TCHD at concentrations of 0.5% to 8% was found to enhance gene expression dramatically. However, higher concentrations also resulted in significant cytotoxicity .

Biological Activities

-

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes . -

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It helps mitigate oxidative stress in cells by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes . -

Potential Therapeutic Applications

Due to its ability to facilitate gene delivery and its antimicrobial properties, this compound is being explored for therapeutic applications in gene therapy and as a potential treatment for infections caused by resistant strains of bacteria .

Case Study 1: Gene Delivery Enhancement

In a controlled study involving differentiated airway epithelial cells, TCHD was administered alongside cationic lipids to assess its impact on gene delivery efficiency. The results indicated that TCHD significantly improved transfection rates compared to controls without TCHD. However, high doses led to increased cell death, highlighting the need for careful dosing in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that CHD effectively inhibited bacterial growth at varying concentrations, suggesting its potential use as a preservative or disinfectant in pharmaceutical formulations .

Comparative Analysis of Biological Activities

| Activity | This compound | Other Compounds |

|---|---|---|

| Antimicrobial | Effective against bacteria | Varied efficacy |

| Antioxidant | Moderate | Stronger in polyphenols |

| Gene Delivery | Enhanced with TCHD | Variable across vectors |

Propiedades

IUPAC Name |

cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871843 | |

| Record name | 1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-17-9, 54383-22-1, 1792-81-0, 1460-57-7 | |

| Record name | 1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Grandidentol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.